3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one
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Overview
Description
2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl is a heterocyclic compound that belongs to the azetidinone family. Azetidinones are four-membered lactams, which are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals . The presence of the amino and hydroxy groups in the 3 and 1 positions, respectively, along with the dimethyl substitution at the 4 position, makes this compound particularly interesting for medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable β-lactam precursor with an amine under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications .
Scientific Research Applications
2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
3-Amino-2-azetidinone: Lacks the hydroxy and dimethyl groups, making it less versatile in certain reactions.
4,4-Dimethyl-2-azetidinone: Lacks the amino and hydroxy groups, reducing its potential for hydrogen bonding.
3-Hydroxy-2-azetidinone: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness: 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl stands out due to the combination of functional groups that provide a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-hydroxy-4,4-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)7(5)9/h3,9H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQIMUIDKBGSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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